

# solubility of zinc bromide dihydrate in organic solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Zinc bromide dihydrate

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An In-depth Technical Guide to the Solubility of **Zinc Bromide Dihydrate** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc bromide, with a focus on its dihydrate form ( $ZnBr_2 \cdot 2H_2O$ ), in various organic solvents. Due to its hygroscopic nature, zinc bromide readily forms a dihydrate, making the solubility of this form particularly relevant for laboratory and industrial applications.<sup>[1][2][3]</sup> This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents logical workflows for experimental procedures.

## Core Concepts and Solubility Overview

Zinc bromide ( $ZnBr_2$ ) is an inorganic salt that shares many properties with zinc chloride, including high solubility in water and good solubility in a range of organic solvents.<sup>[1][2][3]</sup> Its solubility stems from its character as a Lewis acid, allowing it to interact with polar organic solvents.<sup>[1][4]</sup> While extensive quantitative data specifically for the dihydrate form in various organic solvents is scarce in publicly available literature, the general solubility of anhydrous zinc bromide is well-documented and provides a strong indicator of the dihydrate's expected behavior. The compound is known to be very soluble in solvents like ethanol, acetone, and tetrahydrofuran, and soluble to slightly soluble in ethers.<sup>[4][5][6][7]</sup>

## Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for zinc bromide in selected organic solvents. It is important to note that much of the specific quantitative data pertains to the anhydrous form.

Solvent	Formula	Temperature e (°C)	Solubility	Data Form	Reference
90% Ethanol	C <sub>2</sub> H <sub>5</sub> OH	Not Specified	~200 g / 100 g solvent	Anhydrous	[6][7]
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	Not Specified	Very Soluble	Anhydrous	[7]
Diethyl Ether	(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> O	Not Specified	Soluble	Anhydrous	[4][6][7]
Acetone	(CH <sub>3</sub> ) <sub>2</sub> CO	Not Specified	Soluble	Anhydrous	[4][5]
Tetrahydrofur an (THF)	C <sub>4</sub> H <sub>8</sub> O	Not Specified	Soluble	Anhydrous	[4][5]

Note: The value for 90% Ethanol was calculated from the source stating "1 g sol in 0.5 mL 90% alcohol," assuming the density of 90% ethanol is approximately 0.813 g/mL.

## Experimental Protocol: Isothermal Solubility Determination

The following protocol details the widely accepted "shake-flask" or isothermal equilibrium method for determining the solubility of a solid, such as **zinc bromide dihydrate**, in an organic solvent. This method is followed by gravimetric analysis to quantify the dissolved solute.[8][9][10][11]

### 3.1. Objective

To determine the equilibrium (thermodynamic) solubility of **zinc bromide dihydrate** in a specified organic solvent at a constant temperature.

### 3.2. Materials and Equipment

- **Zinc Bromide Dihydrate** (ZnBr<sub>2</sub>·2H<sub>2</sub>O), analytical grade

- Organic solvent of interest, HPLC grade or equivalent
- Thermostatic shaker bath or incubator
- Calibrated thermometer
- Screw-cap vials or flasks
- Syringe filters (e.g., 0.45 µm PTFE)
- Analytical balance ( $\pm 0.0001$  g)
- Pre-weighed evaporating dishes or beakers
- Drying oven
- Desiccator

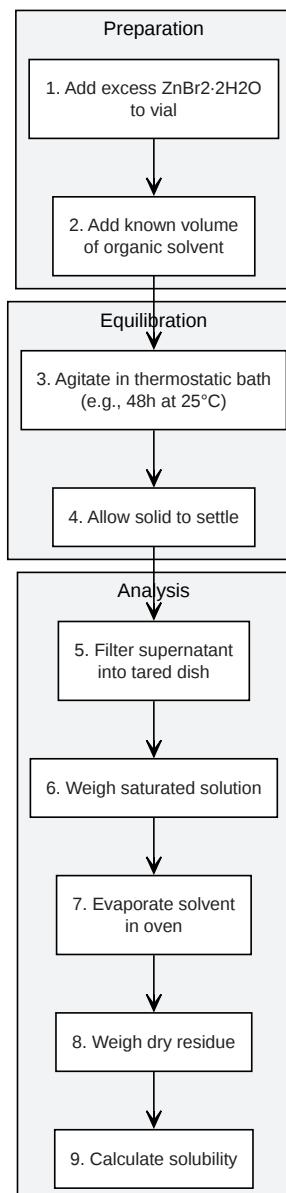
### 3.3. Procedure

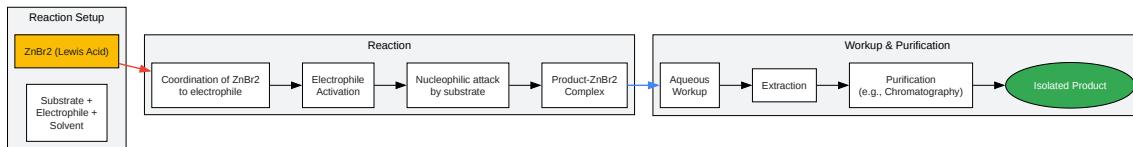
- Sample Preparation: Add an excess amount of **zinc bromide dihydrate** to a series of screw-cap vials. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium can be established between the solid and dissolved phases.[10][11]
- Solvent Addition: Add a known volume or mass of the organic solvent to each vial.
- Equilibration: Secure the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The required time should be established by preliminary experiments where the concentration is measured at different time points until it remains constant.[12]
- Phase Separation: Once equilibrium is achieved, allow the vials to rest in the thermostatic bath for several hours to let the undissolved solid settle. Carefully withdraw a sample from the clear supernatant using a syringe.
- Filtration: Immediately filter the sample through a syringe filter into a pre-weighed (tared) evaporating dish. This step is critical to remove any undissolved microcrystals. The filtration should be performed quickly to minimize solvent evaporation.

- Gravimetric Analysis:
  - Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.
  - Place the dish in a drying oven at a temperature suitable for evaporating the solvent without decomposing the **zinc bromide dihydrate** (e.g., 60-80°C).
  - Continue drying until a constant mass is achieved. Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.[8][9]
- Calculation:
  - Mass of dissolved solute = (Mass of dish + dry residue) - (Mass of empty dish)
  - Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry residue)
  - Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

## Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a typical application of zinc bromide as a Lewis acid catalyst.



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